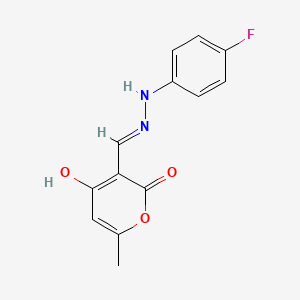
4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone” is a complex organic molecule. It is related to a class of compounds known as pyrones, which are cyclic α,β -unsaturated ketones . Pyrones, including 4-hydroxy-6-methyl-2H-pyran-2-one, are versatile building blocks in synthetic organic chemistry and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Properties : Certain derivatives of this compound, specifically those with methyl and methoxy substitutions, demonstrate significant in vitro antimicrobial activities. These compounds also show promising abilities in scavenging DPPH and hydroxyl free radicals, suggesting their potential as antioxidants (Gurunanjappa, Kameshwar, & Kariyappa, 2017).
Biological Activity of Hydrazone Derivatives
- Wide Range of Biological Activities : Hydrazone derivatives, a class to which the mentioned compound belongs, exhibit a broad range of biological activities, including antimicrobial and antiviral effects. This makes them valuable for further exploration in pharmaceutical research (Kumara et al., 2016).
Biomedical Applications
- Biomedical Applications : A study focused on a structurally similar compound, demonstrating its potential in biomedical applications, particularly in regulating inflammatory diseases. This was concluded based on the compound's structure and docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Crystal Structure Analysis
- Crystal Structure and Tautomeric Form : The crystal structure of a similar compound was analyzed, revealing that the molecule exists in an enamine tautomeric form. This study aids in understanding the molecular conformation and interactions of such compounds (Asegbeloyin et al., 2014).
Synthesis and Characterization
- Novel Synthesis Techniques : Research has been conducted on efficient one-pot synthesis routes for derivatives of this compound, demonstrating their ease of preparation and potential for large-scale production (Zhiani, 2016).
Antimicrobial Activity of Derivatives
- Antimicrobial Activities of Derivatives : New functional derivatives of a similar compound were synthesized and tested for antimicrobial activities, showing pronounced effects on various strains of bacteria and fungi. This indicates their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2021).
Zukünftige Richtungen
The future directions for research on “4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone” could involve further exploration of its synthesis, properties, and potential applications. Multicomponent reactions, like the ones used to synthesize related compounds, are a promising tool for creating diverse molecular structures . These could be explored further to create new compounds with potential applications in various fields.
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of key intermediates in synthetic organic chemistry and medicinal chemistry .
Mode of Action
It’s synthesized through a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2h-pyran-2-one . This suggests that it may interact with its targets through a similar multicomponent reaction mechanism.
Biochemical Pathways
Similar compounds have been involved in the creation of diverse molecular structures with enhanced efficiency, reduced waste, and high atom economy .
Result of Action
A procedure for predicting the possible types of its biological activity was carried out for a similar compound .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Eigenschaften
IUPAC Name |
3-[(E)-[(4-fluorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-8-6-12(17)11(13(18)19-8)7-15-16-10-4-2-9(14)3-5-10/h2-7,16-17H,1H3/b15-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTKKPWBRLUSME-VIZOYTHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NNC2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)/C=N/NC2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

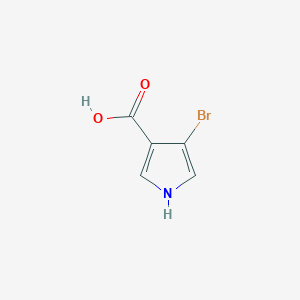

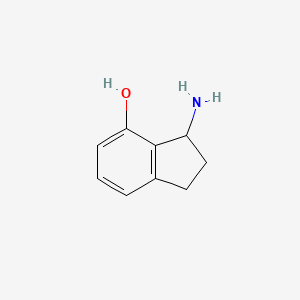
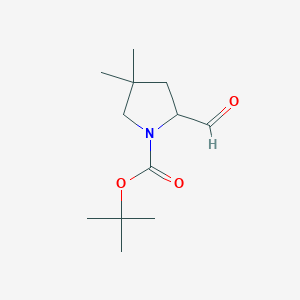
![2-[[1-(2-Phenylethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2409579.png)
![3-(Difluoromethyl)-N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2409583.png)

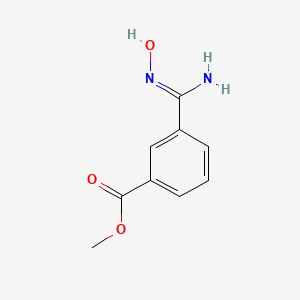

![(E)-ethyl 2-benzylidene-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2409587.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2409590.png)
![2-Amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2409591.png)
![6-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2409594.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide](/img/structure/B2409595.png)